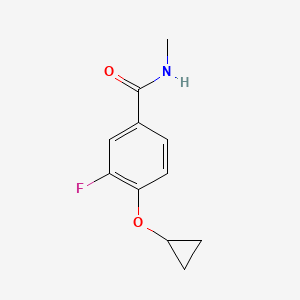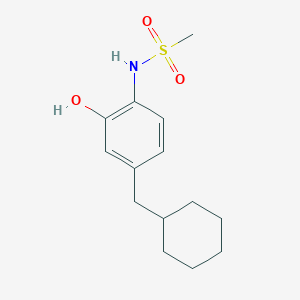
4-(Cyclopropylmethyl)-2-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl group and a methylsulfanyl group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropylmethyl)-2-(methylsulfanyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol, cyclopropylmethyl bromide, and methylthiol.
Alkylation: The phenol undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopropylmethyl)phenol.
Thioether Formation: The 4-(cyclopropylmethyl)phenol is then reacted with methylthiol in the presence of a catalyst like copper(I) iodide to introduce the methylsulfanyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of 4-(cyclopropylmethyl)-2-(methylsulfanyl)phenol would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethyl-substituted phenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(cyclopropylmethyl)-2-(methylsulfanyl)phenol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Cyclopropylmethyl)phenol: Lacks the methylsulfanyl group, resulting in different chemical properties.
2-(Methylsulfanyl)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
4-(Cyclopropylmethyl)-2-(methylsulfanyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different biological activities.
Uniqueness
4-(Cyclopropylmethyl)-2-(methylsulfanyl)phenol is unique due to the combination of the cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
4-(cyclopropylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H14OS/c1-13-11-7-9(4-5-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
VPSWGIONMBJVDC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)CC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















